4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
Description
BenchChem offers high-quality 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClF3N5O3S/c1-14-27-19(13-28(14)2)34(31,32)30-9-3-16(4-10-30)29-7-5-17(6-8-29)33-20-18(22)11-15(12-26-20)21(23,24)25/h11-13,16-17H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQXTYUDUVBOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a bipiperidine backbone substituted with a pyridine and an imidazole moiety. The presence of a trifluoromethyl group and a sulfonyl group contributes to its unique chemical properties, which may influence its biological activity.
Research indicates that this compound exhibits a range of biological activities primarily through modulation of various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The bipiperidine structure allows for interaction with neurotransmitter receptors, particularly in the central nervous system (CNS), suggesting potential applications in neuropharmacology.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Antidepressant Activity : Studies have shown that derivatives of bipiperidine compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a proposed mechanism.
- Anticancer Potential : Research indicates that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells, particularly in breast and lung cancer models.
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed promising results, warranting further investigation into its potential as an antibiotic agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of CYP450 enzymes was observed, affecting drug metabolism. | |
| Antimicrobial Assay | Showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values < 10 µg/mL. | |
| Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic efficacy:
- Animal Models : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by forced swim tests, indicating potential antidepressant properties.
- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a 40% reduction in tumor volume compared to control groups, highlighting its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
